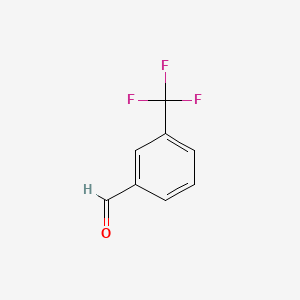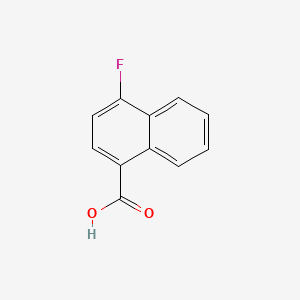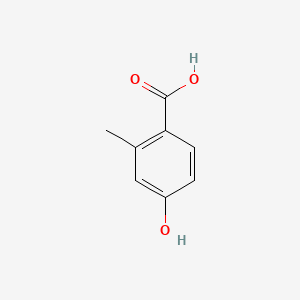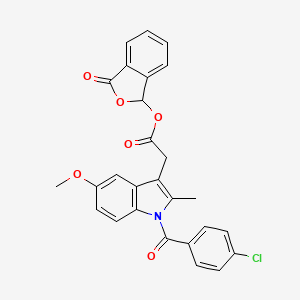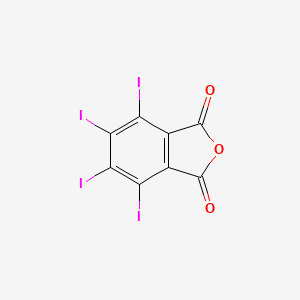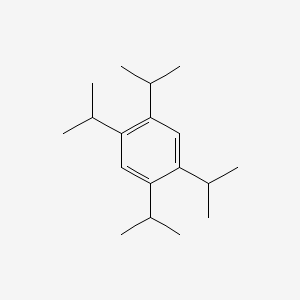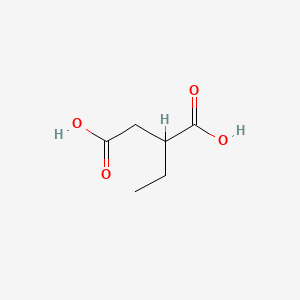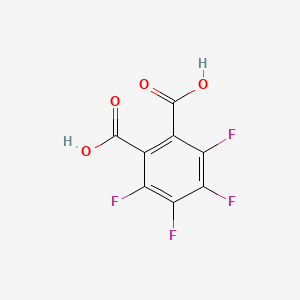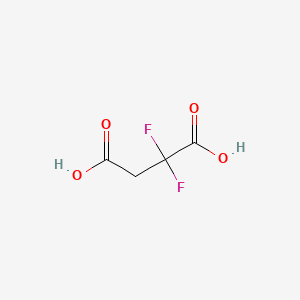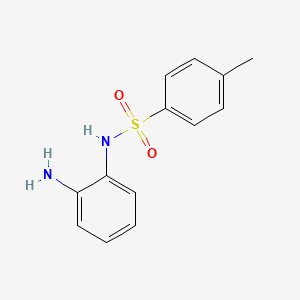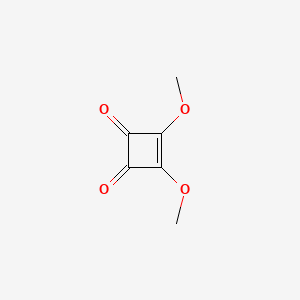
3,4-ジメトキシ-3-シクロブテン-1,2-ジオン
概要
説明
3,4-Dimethoxy-3-cyclobutene-1,2-dione: dimethyl squarate , is a cyclobutene derivative. This compound is characterized by its unique structure, which includes a cyclobutene ring substituted with two methoxy groups and two carbonyl groups. It is commonly used in organic synthesis due to its reactivity and versatility .
科学的研究の応用
3,4-Dimethoxy-3-cyclobutene-1,2-dione has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
3,4-Dimethoxy-3-cyclobutene-1,2-dione plays a crucial role in various biochemical reactions. It interacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones . This compound is also involved in the synthesis of chiral squaramides, which are highly enantioselective catalysts for the Friedel-Crafts reactions of indoles . Additionally, 3,4-Dimethoxy-3-cyclobutene-1,2-dione interacts with enzymes and proteins, forming squarate derivatives of the O-SP-core antigens .
Cellular Effects
3,4-Dimethoxy-3-cyclobutene-1,2-dione has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels . These interactions can lead to changes in cell behavior and function, making 3,4-Dimethoxy-3-cyclobutene-1,2-dione a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of 3,4-Dimethoxy-3-cyclobutene-1,2-dione involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression . For example, it reacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones, which can further interact with other biomolecules . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-3-cyclobutene-1,2-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dimethoxy-3-cyclobutene-1,2-dione remains stable under specific storage conditions (2-8°C) and can be used in various biochemical assays
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-3-cyclobutene-1,2-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
3,4-Dimethoxy-3-cyclobutene-1,2-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3,4-Dimethoxy-3-cyclobutene-1,2-dione within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
3,4-Dimethoxy-3-cyclobutene-1,2-dione’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the reaction of squaric acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of dimethyl squarate .
Industrial Production Methods: In an industrial setting, the production of 3,4-dimethoxy-3-cyclobutene-1,2-dione typically involves large-scale reactions using similar methodologies. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反応の分析
Types of Reactions: 3,4-Dimethoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like amines or thiols under mild conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted cyclobutene derivatives.
作用機序
The mechanism of action of 3,4-dimethoxy-3-cyclobutene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The methoxy groups and carbonyl functionalities make it a versatile intermediate in organic synthesis. It can form stable intermediates with various nucleophiles, facilitating the formation of complex molecules .
類似化合物との比較
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Comparison:
- 3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar structure but with ethoxy groups instead of methoxy groups. It exhibits different reactivity and solubility properties .
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione: Known as squaric acid, it has hydroxy groups instead of methoxy groups, leading to different chemical behavior and applications .
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups, which affect its reactivity and potential uses in synthesis .
3,4-Dimethoxy-3-cyclobutene-1,2-dione stands out due to its balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
3,4-dimethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBNZTGCAMLMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200269 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5222-73-1 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)

